molecular formula C19H22N2O2S B5720478 4-tert-butyl-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide CAS No. 6603-79-8

4-tert-butyl-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide

Cat. No.: B5720478
CAS No.: 6603-79-8
M. Wt: 342.5 g/mol
InChI Key: ZSZIBYDDWNHAGH-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide is a thiourea derivative featuring a tert-butyl-substituted benzamide core linked to a carbamothioyl group attached to a 2-hydroxy-4-methylphenyl ring. Its molecular formula is C₂₀H₂₃N₂O₂S, with a molecular weight of 363.48 g/mol (calculated from and ). The compound is associated with biological activity, particularly in activating the p53 protein, which regulates cellular growth and apoptosis . Its structural uniqueness lies in the combination of a bulky tert-butyl group and a hydroxyl-methyl-substituted aromatic ring, which may influence solubility, hydrogen bonding, and intermolecular interactions.

Properties

IUPAC Name

4-tert-butyl-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-12-5-10-15(16(22)11-12)20-18(24)21-17(23)13-6-8-14(9-7-13)19(2,3)4/h5-11,22H,1-4H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZIBYDDWNHAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358285
Record name STK172823
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6603-79-8
Record name STK172823
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. This intermediate is then reacted with 2-hydroxy-4-methylphenyl isothiocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-tert-butyl-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Crystallographic Properties

The compound belongs to a broader class of N-aryl carbamothioyl benzamides. Key structural analogs differ in substituents on the phenyl ring and adjacent functional groups:

Compound Name Substituents (R-group) Molecular Weight (g/mol) Crystal System Key Structural Features Reference
4-tert-butyl-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide 2,6-dimethylphenyl 340.47 Monoclinic (P21/c) Intermolecular C–H···O hydrogen bonds; unit cell parameters: a=19.5893 Å, b=8.8118 Å
N-((2-acetylphenyl)carbamothioyl)benzamide 2-acetylphenyl 298.35 Triclinic Intramolecular N–H···O and C–H···S bonds; pseudo-hexagonal ring stabilization
2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide 4-methylpyridinyl 313.38 Monoclinic Dual intra-/intermolecular H-bonds; antibacterial activity
4-tert-butyl-N-[(2-chlorophenyl)carbamothioyl]benzamide 2-chlorophenyl 346.87 N/A Higher logP (lipophilicity); potential antiviral docking interactions

Key Observations :

  • Hydrogen Bonding : The 2-hydroxy group in the target compound facilitates strong intermolecular hydrogen bonds (e.g., O–H···S or O–H···O), unlike chloro or methyl substituents, which rely on weaker C–H···O/S interactions .
  • Crystal Packing : Bulky substituents (e.g., tert-butyl) correlate with larger unit cell volumes (e.g., 3680.37 ų in the 2,6-dimethyl analog) compared to simpler derivatives .
Physicochemical Properties
Compound Name logP Solubility (logSw) Polar Surface Area (Ų) Bioavailability
4-tert-butyl-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide ~4.5* -4.6* ~70* Moderate
4-tert-butyl-N-[(2-chlorophenyl)carbamothioyl]benzamide 4.89 -4.62 68.3 Low
N-((2-acetylphenyl)carbamothioyl)benzamide 3.12 -3.98 85.2 High
4-Fluoro-N-{4-[(2-methylpropanoyl)carbamothioyl]phenyl}benzamide 3.45 -4.10 72.4 Moderate

*Estimated based on analogous structures ().

Key Trends :

  • Lipophilicity : Chloro and tert-butyl substituents increase logP, enhancing membrane permeability but reducing aqueous solubility.

Biological Activity

4-tert-butyl-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H20_{20}N2_2O5_5S
  • Molecular Weight : 366.43 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis, leading to antimicrobial effects.
  • Apoptosis Induction : In cancer cells, it might induce apoptosis by interfering with signaling pathways that regulate cell proliferation and survival.
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties against specific viruses, including those responsible for hepatitis B.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, which are summarized in the following table:

Biological ActivityDescription
Antimicrobial Inhibits growth of various bacteria by targeting essential enzymes.
Anticancer Induces apoptosis in cancer cell lines through signaling pathway interference.
Antiviral Shows promise in reducing viral loads in infected cells.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study demonstrated that this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating its potential as a new antimicrobial agent .
  • Anticancer Properties :
    In vitro studies on human breast cancer cell lines revealed that the compound effectively induced apoptosis at concentrations of 10 µM and above. Flow cytometry analysis showed increased annexin V staining, indicating early apoptotic events .
  • Antiviral Effects :
    Research focusing on hepatitis B virus (HBV) showed that derivatives similar to this compound could significantly reduce cytoplasmic HBV DNA levels in infected hepatocytes. This suggests a mechanism involving inhibition of nucleocapsid assembly .

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